

Comparative Bioequivalence Assessment of a Novel Modified-Release Ketoprofen Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ketoprofen

Cat. No.: B1673614

[Get Quote](#)

Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of a novel, once-daily modified-release (MR) **ketoprofen** formulation against a conventional immediate-release (IR) formulation. The objective is to assess the bioequivalence and compare the pharmacokinetic profiles of the two formulations, offering insights for researchers and professionals in drug development.

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters obtained from a single-dose, two-way crossover bioequivalence study in healthy adult volunteers. The data presented are mean values and are representative of typical findings in such studies.

Parameter	Novel MR Ketoprofen (200 mg)	Conventional IR Ketoprofen (100 mg, twice daily)	Bioequivalence Acceptance Range
C _{max} (µg/mL)	7.8	12.2	80% - 125%
T _{max} (hr)	4.2	1.3	-
AUC _{0-t} (µg·hr/mL)	65.1	62.5	80% - 125%
AUC _{0-inf} (µg·hr/mL)	68.3	66.7	80% - 125%
t _{1/2} (hr)	3.5	2.1	-

Experimental Protocols

A detailed methodology for the bioequivalence study is provided below.

Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study was conducted in 24 healthy adult male volunteers. A washout period of 7 days separated the two treatment periods.

Inclusion Criteria:

- Healthy male subjects aged 18-45 years.
- Body mass index (BMI) between 18.5 and 30.0 kg/m².
- Normal findings in physical examination, electrocardiogram (ECG), and laboratory tests.
- Signed informed consent.

Exclusion Criteria:

- History of hypersensitivity to **ketoprofen** or other NSAIDs.
- History of gastrointestinal, renal, hepatic, or cardiovascular disease.
- Use of any medication for 7 days before the study.
- Smokers or consumers of alcohol or caffeine.

Drug Administration:

- Test Product: One 200 mg capsule of the novel modified-release **ketoprofen** formulation.
- Reference Product: One 100 mg capsule of the immediate-release **ketoprofen** formulation, administered twice with an 8-hour interval.

Blood Sampling: Venous blood samples (5 mL) were collected into heparinized tubes at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose. Plasma was separated by centrifugation and stored at -20°C until analysis.

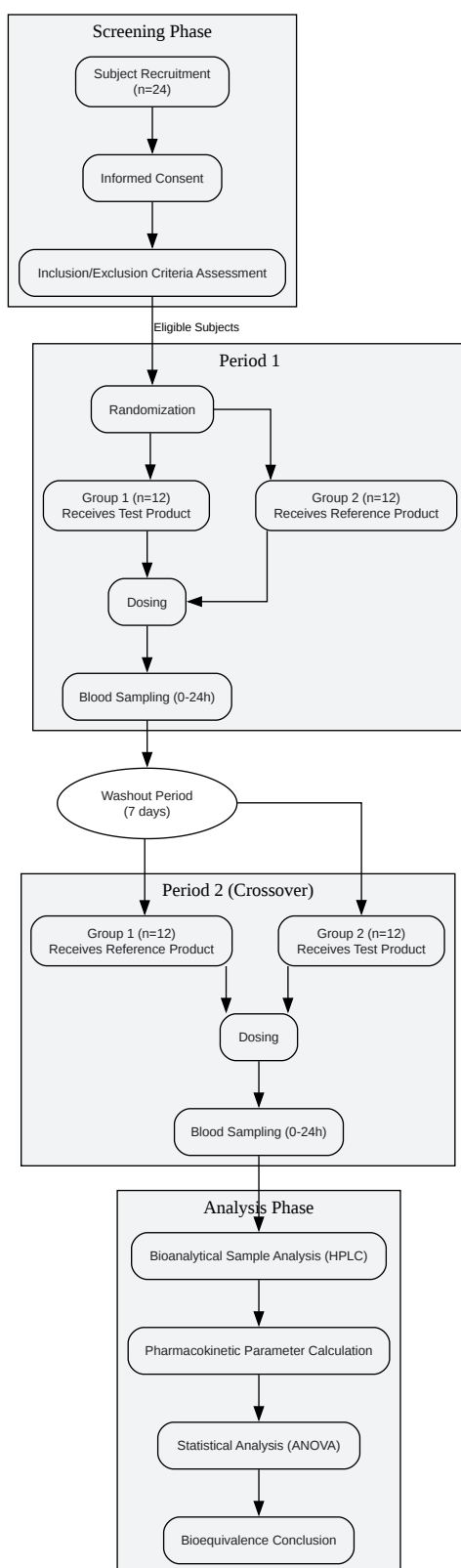
Analytical Method: Plasma concentrations of **ketoprofen** were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection. The method was validated for linearity, accuracy, precision, and selectivity.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters including C_{max}, T_{max}, AUC_{0-t}, AUC_{0-inf}, and t_{1/2} were calculated using non-compartmental analysis. An analysis of variance (ANOVA) was performed on the log-transformed C_{max}, AUC_{0-t}, and AUC_{0-inf} data to assess the bioequivalence. The 90% confidence intervals for the ratio of the geometric means of the test and reference products were required to be within the acceptance range of 80-125%.

Visualizations

Bioequivalence Study Workflow

The following diagram illustrates the workflow of the two-way crossover bioequivalence study.

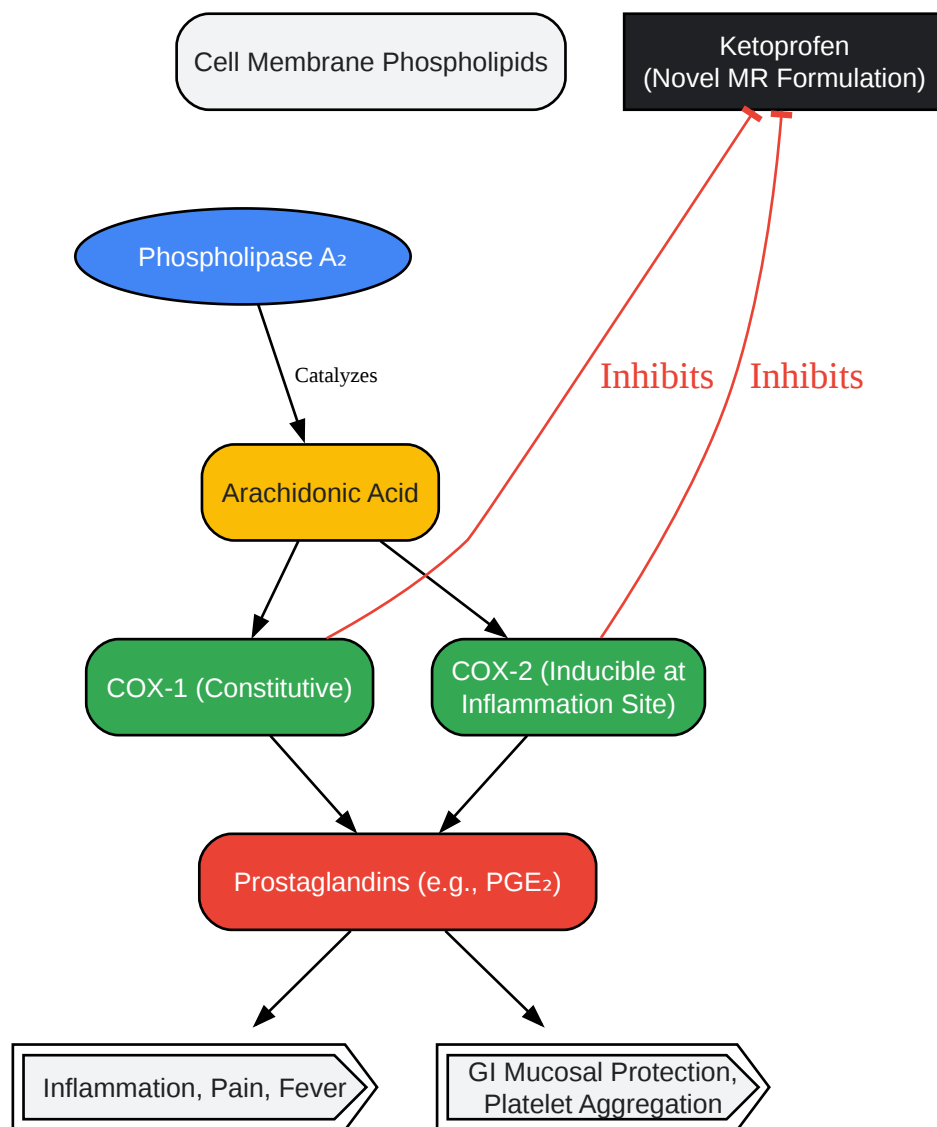


[Click to download full resolution via product page](#)

Caption: Workflow of the two-way crossover bioequivalence study.

Ketoprofen's Mechanism of Action

This diagram outlines the signaling pathway for **ketoprofen's** anti-inflammatory effect.



[Click to download full resolution via product page](#)

Caption: **Ketoprofen** inhibits COX-1 and COX-2, reducing prostaglandin synthesis.

- To cite this document: BenchChem. [Comparative Bioequivalence Assessment of a Novel Modified-Release Ketoprofen Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1673614#assessing-the-bioequivalence-of-a-novel-ketoprofen-formulation\]](https://www.benchchem.com/product/b1673614#assessing-the-bioequivalence-of-a-novel-ketoprofen-formulation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com